2-Fluoro-6-(2,2,2-trifluoroethyl)aniline
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Overview
Description
2-Fluoro-6-(2,2,2-trifluoroethyl)aniline is a fluorinated aromatic amine. This compound is characterized by the presence of both fluoro and trifluoroethyl groups attached to an aniline ring. It is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(2,2,2-trifluoroethyl)aniline typically involves the introduction of fluoro and trifluoroethyl groups onto an aniline ring. One common method involves the reaction of 2-fluoroaniline with 2,2,2-trifluoroethyl iodide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(2,2,2-trifluoroethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-6-(2,2,2-trifluoroethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The fluoro and trifluoroethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)aniline
- 2-Amino-3-fluorobenzotrifluoride
- α,α,α,6-Tetrafluoro-o-toluidine
Comparison: Compared to similar compounds, 2-Fluoro-6-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both fluoro and trifluoroethyl groups. This dual substitution can impart distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C8H7F4N |
---|---|
Molecular Weight |
193.14 g/mol |
IUPAC Name |
2-fluoro-6-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c9-6-3-1-2-5(7(6)13)4-8(10,11)12/h1-3H,4,13H2 |
InChI Key |
LYOMXRTVTHFQHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)CC(F)(F)F |
Origin of Product |
United States |
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